molecular formula C19H30BNO3 B1387040 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine CAS No. 934586-49-9

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine

Cat. No.: B1387040
CAS No.: 934586-49-9
M. Wt: 331.3 g/mol
InChI Key: JKCDXXAFGMZLQJ-UHFFFAOYSA-N
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Description

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine is a complex organic compound that features a piperidine ring, a phenoxyethyl group, and a boron-containing dioxaborolane moiety. This compound is of interest in various fields of chemistry due to its unique structure and reactivity, particularly in organic synthesis and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine typically involves multiple steps:

    Formation of the Phenoxyethyl Intermediate: This step involves the reaction of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol with an appropriate ethylating agent under basic conditions to form the phenoxyethyl intermediate.

    Coupling with Piperidine: The phenoxyethyl intermediate is then reacted with piperidine in the presence of a suitable catalyst, such as a palladium complex, to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of boronic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced boron-containing compounds.

    Substitution: The phenoxyethyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Strong nucleophiles like sodium hydride or organolithium reagents are often employed.

Major Products

    Oxidation: Boronic acids and other oxidized derivatives.

    Reduction: Reduced boron-containing compounds.

    Substitution: Various substituted phenoxyethyl derivatives.

Scientific Research Applications

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and materials.

    Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.

    Industry: Utilized in the production of advanced materials, including polymers and electronic components.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar applications.

    4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol: A precursor in the synthesis of the target compound.

    tert-Butyl 4-((4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)sulfonyl)tetrahydro-2H-pyran-4-carboxylate: Another boron-containing compound with different functional groups.

Uniqueness

1-(2-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)ethyl)piperidine is unique due to the combination of its boron-containing dioxaborolane moiety, phenoxyethyl group, and piperidine ring. This combination imparts distinct reactivity and stability, making it valuable in various scientific and industrial applications.

Properties

IUPAC Name

1-[2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30BNO3/c1-18(2)19(3,4)24-20(23-18)16-8-10-17(11-9-16)22-15-14-21-12-6-5-7-13-21/h8-11H,5-7,12-15H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCDXXAFGMZLQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)OCCN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30BNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657201
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934586-49-9
Record name 1-{2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]ethyl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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